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Compound of Interest
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Cat. No.: B612167 Get Quote

Introduction
Pracinostat (formerly SB939) is an orally bioavailable, pan-histone deacetylase (HDAC)

inhibitor that targets class I, II, and IV HDACs.[1][2] By inhibiting HDAC activity, pracinostat
leads to the accumulation of acetylated histones, which results in chromatin remodeling,

activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3] Its

potent antitumor activity has been demonstrated in various preclinical hematological and solid

tumor models, making it a subject of significant interest for cancer research.[3][4] These

application notes provide detailed protocols and summarized dosage information for the

administration of pracinostat in mouse xenograft studies.

Mechanism of Action & Signaling Pathways
Pracinostat's primary mechanism involves the inhibition of histone deacetylases, which alters

gene expression.[5] In specific cancer types, its downstream effects have been further

elucidated. For example, in colorectal cancer, pracinostat has been shown to activate the

CDK5-Drp1 signaling pathway, which induces mitochondrial fission and subsequent cell death.

[6][7] In breast cancer models, it has been observed to suppress tumor proliferation and

metastasis by inhibiting the IL-6/STAT3 signaling pathway.[6] Furthermore, in acute myeloid

leukemia (AML), pracinostat can downregulate JAK-STAT and FLT3 signaling pathways.[8]
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Caption: General mechanism of action for Pracinostat as an HDAC inhibitor.
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Caption: Pracinostat signaling pathway in colorectal cancer (CRC) models.[6][7]
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Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with

pracinostat in mouse xenograft models.

Pracinostat Formulation for Oral Administration
Pracinostat is orally bioavailable and is typically administered via oral gavage.[8][9]

Vehicle Preparation: A common vehicle for oral administration in mice is a solution of 0.5%

methylcellulose and 0.1% Tween 80 in sterile water.[10] Alternatively, corn oil has been used

as a control vehicle.[6]

Pracinostat Suspension:

Weigh the required amount of pracinostat powder based on the dosing concentration and

the number of animals.

Prepare the vehicle solution under sterile conditions.

Gradually add the pracinostat powder to the vehicle while vortexing or stirring to ensure a

uniform suspension.

Prepare the formulation fresh at least weekly and store it at 4°C.[11] Before each

administration, vortex the suspension thoroughly to ensure homogeneity.

Mouse Xenograft Model Establishment
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, MV4-11, TMD8) under

standard conditions until the cells are in their logarithmic growth phase.

Cell Preparation for Injection:

Harvest the cells using standard cell detachment methods.

Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).

Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

Viability should be >90%.
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Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the

desired final concentration (e.g., 1x10⁶ to 15x10⁶ cells per injection volume).[1][6]

Subcutaneous Implantation:

Use immunocompromised mice (e.g., NOD-SCID, BALB/c nude), typically 6-8 weeks old.

[12][13]

Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each

mouse using a 27-gauge needle.[12]

Tumor Monitoring:

Allow tumors to establish. This can take several days to a few weeks depending on the

cell line.

Begin measuring tumors 2-3 times per week using digital calipers once they become

palpable.

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[1][14]

Randomize mice into treatment and control groups when the average tumor volume

reaches a predetermined size (e.g., 100-200 mm³).[12]
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Caption: General experimental workflow for a pracinostat mouse xenograft study.
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Pracinostat Administration and Efficacy Assessment
Administration: Administer pracinostat or vehicle control to the respective groups via oral

gavage according to the planned schedule (e.g., daily, every other day).

Monitoring:

Continue to measure tumor volumes 2-3 times per week.

Monitor the body weight of the mice at the same frequency to assess toxicity. Maximum

body weight loss should be monitored.[8]

Observe the general health and behavior of the animals daily.

Study Endpoint: The study may be concluded when tumors in the control group reach a

predetermined maximum size, after a fixed duration of treatment, or if signs of excessive

toxicity are observed.

Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), which

can be calculated at the end of the study.

Dosage and Efficacy Data in Preclinical Models
The dosage and administration schedule for pracinostat can vary significantly depending on

the cancer type and the specific cell line used for the xenograft. The following table

summarizes data from various preclinical studies.
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Mouse Model
(Cell Line)

Cancer Type
Dosage &
Administration
Route

Schedule
Efficacy /
Outcome

MV4-11
Acute Myeloid

Leukemia (AML)

25 mg/kg, Oral

Gavage
Daily for 21 days

59% Tumor

Growth Inhibition

(TGI).[8]

MV4-11
Acute Myeloid

Leukemia (AML)

50 mg/kg, Oral

Gavage
Daily for 21 days

116% TGI

(complete

regression in

6/10 mice).[8]

HEL92.1.7
Acute Myeloid

Leukemia (AML)

125 mg/kg, Oral

Gavage

Every other day

for 17 days
55% TGI.[8]

HL-60

(Orthotopic)

Acute Myeloid

Leukemia (AML)

125 mg/kg, Oral

Gavage
3 times per week

Significantly

delayed paralysis

symptoms.[8][11]

SET-2
Megakaryoblasti

c Leukemia

75 mg/kg, Oral

Gavage
Every other day 56% TGI.[8]

TMD8

Diffuse Large B-

cell Lymphoma

(DLBCL)

100 mg/kg, Oral

Gavage

5 days/week for

11 days

Significantly

delayed tumor

growth; tumors

were 30%

smaller than

control.[1][14]

U2932

Diffuse Large B-

cell Lymphoma

(DLBCL)

100 mg/kg, Oral

Gavage

5 days/week for

22 days

Trend towards

reduced tumor

growth (not

statistically

significant).[1]

[14]

HCT116
Colorectal

Cancer (CRC)
25 mg/kg, Orally Every two days

Significant

antitumor activity

observed.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3366067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3366067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3366067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3366067/
https://www.researchgate.net/publication/230566227_The_oral_HDAC_inhibitor_pracinostat_SB939_is_efficacious_and_synergistic_with_the_JAK2_inhibitor_pacritinib_SB1518_in_preclinical_models_of_AML
https://pmc.ncbi.nlm.nih.gov/articles/PMC3366067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152508/
https://ashpublications.org/bloodadvances/article/5/10/2467/475947/Study-of-the-antilymphoma-activity-of-pracinostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152508/
https://ashpublications.org/bloodadvances/article/5/10/2467/475947/Study-of-the-antilymphoma-activity-of-pracinostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC10657975/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Efficacy outcomes such as TGI are study-specific and can be influenced by multiple

factors including the initial tumor burden, the specific mouse strain, and the formulation used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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